6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure, which combines a chroman moiety with a piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
This compound is classified under spiro compounds, which are characterized by having two or more rings that share a single atom. Specifically, 6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information on its chemical structure and properties .
The synthesis of 6-Methylspiro[chroman-2,4'-piperidin]-4-one typically involves several key steps:
Technical details regarding yields and reaction conditions vary based on the specific reagents and methods used but generally result in moderate to high yields of the desired product .
The molecular structure of 6-Methylspiro[chroman-2,4'-piperidin]-4-one features:
The structural integrity and stereochemistry of this compound can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of 6-Methylspiro[chroman-2,4'-piperidin]-4-one in organic synthesis and medicinal chemistry applications.
Relevant data from studies indicate that the compound exhibits significant antibacterial properties, which are enhanced by specific substituents on its chroman framework .
6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride has potential applications in:
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry, characterized by their unique three-dimensionality and structural rigidity. Among these, the spiro-piperidine-chromanone hybrid exemplifies a privileged scaffold that merges the hydrogen-bonding capabilities of the chromanone moiety with the versatile pharmacological profile of the piperidine ring. The 6-methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride derivative embodies this synergy, offering enhanced metabolic stability and target selectivity compared to non-spiro counterparts. This compound class has emerged as a focal point for drug discovery due to its balanced physicochemical properties and adaptability to diverse therapeutic targets.
6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS: 753424-31-6) is systematically named according to IUPAC conventions as 6-methyl-4-oxospiro[chroman-2,4'-piperidine] hydrochloride. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 267.75 g/mol [4]. The core structure features a chroman-4-one unit spiro-fused at carbon-2 to the 4-position of a piperidine ring, with a methyl substituent at the 6-position of the chromanone aromatic ring. This configuration creates an orthogonal three-dimensional geometry where the chromanone and piperidine planes are perpendicular, significantly influencing binding interactions with biological targets.
The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays. Key structural identifiers include:
Table 1: Nomenclature and Structural Identifiers of 6-Methylspiro[chroman-2,4'-piperidin]-4-one HCl
Property | Value |
---|---|
IUPAC Name | 6-Methylspiro[3H-chromene-2,4'-piperidine]-4-one hydrochloride |
CAS Registry | 753424-31-6 |
Molecular Formula | C₁₄H₁₈ClNO₂ |
Molecular Weight | 267.75 g/mol |
MDL Number | MFCD11973575 |
Salt Form | Hydrochloride |
Spirocyclic scaffolds entered medicinal chemistry prominence in the mid-20th century, with natural products like morellin (a spiro-4-chromanone) demonstrating antimicrobial and anticancer properties . The 1990s marked a pivotal shift when synthetic methodologies enabled systematic exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives. The unsubstituted core (CAS: 136081-84-0) was first commercialized in 1992 as a building block for drug discovery [10], facilitating access to novel chemotypes.
Key milestones in the scaffold’s development include:
The 6-methyl derivative emerged as a strategic optimization to the parent scaffold, balancing lipophilicity (XLogP3: ~1.7) and metabolic stability while improving blood-brain barrier permeability for CNS targets [6]. Commercial availability since the early 2010s (e.g., Sigma-Aldrich catalog PH017754) accelerated its adoption in high-throughput screening libraries [5].
Table 2: Evolution of Key Spiro[chroman-2,4'-piperidin]-4-one Derivatives
Year | Compound | Advancement |
---|---|---|
1992 | Spiro[chromene-2,4'-piperidin]-4(3H)-one (CAS: 136081-84-0) | First commercial core scaffold [10] |
2009 | 6-Methyl derivative (CAS: 753424-31-6) | Demonstrated nanomolar ACC inhibition |
2018 | 6-Hydroxy analog (CAS: 1189985-17-8) | Neuroprotective applications [2] |
2021 | Thiophene-spirochromanone conjugates | Advanced anticancer leads |
The 6-methylspiro[chroman-2,4'-piperidin]-4-one scaffold addresses critical challenges in modern drug design through three key attributes:
: With a fraction of sp³ carbons >50%, it exceeds Lipinski’s "escape from flatland" criteria, enabling selective targeting of complex binding pockets (e.g., enzyme allosteric sites) inaccessible to planar aromatics [5] [6]. This property is exploited in acetyl-CoA carboxylase inhibitors where the spiro system mimics the folded conformation of natural substrates .